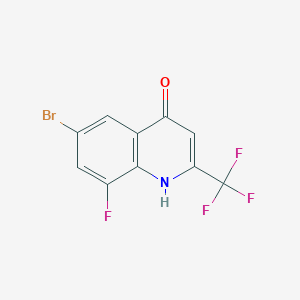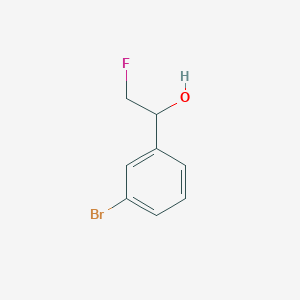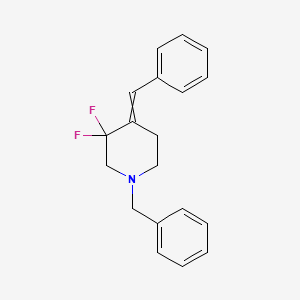
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine is an organic compound with the molecular formula C19H19F2N It is a derivative of piperidine, featuring a benzyl group and two fluorine atoms attached to the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the benzyl and phenylmethylidene groups to the piperidine ring . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethylidene groups, using reagents such as sodium hydroxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Benzyl-3,3-difluoro-4-(phenylmethylidene)piperidine can be compared with other similar compounds, such as:
1-Benzyl-3,3-difluoro-4-phenylpiperidin-4-ol: This compound has a hydroxyl group instead of the phenylmethylidene group, leading to different chemical and biological properties.
1-Benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine: This compound features a fluorine atom on the benzylidene group, which can influence its reactivity and interactions.
Properties
Molecular Formula |
C19H19F2N |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-benzyl-4-benzylidene-3,3-difluoropiperidine |
InChI |
InChI=1S/C19H19F2N/c20-19(21)15-22(14-17-9-5-2-6-10-17)12-11-18(19)13-16-7-3-1-4-8-16/h1-10,13H,11-12,14-15H2 |
InChI Key |
QQEHEYSGDFOQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=CC2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


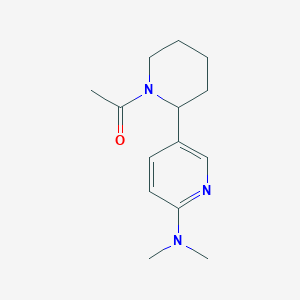
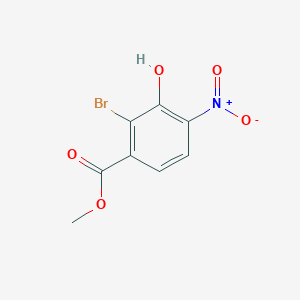
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
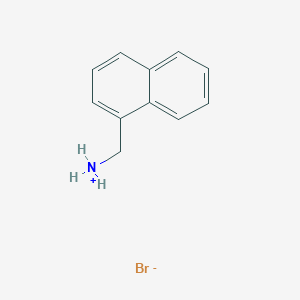
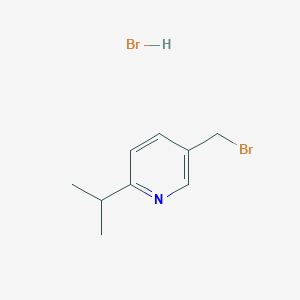
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

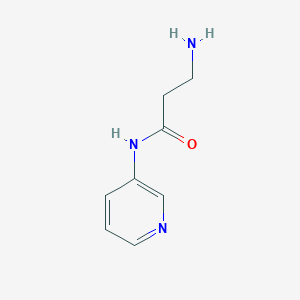
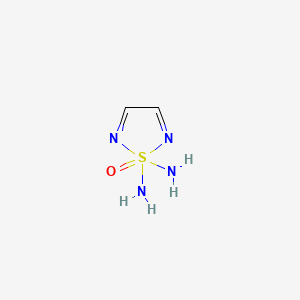
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
